Cas no 853752-64-4 ({1-2-(2,6-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}methanol)
{1-2-(2,6-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}methanol Chemical and Physical Properties
Names and Identifiers
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- {1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol
- 1H-Benzimidazole-2-methanol, 1-[2-(2,6-dimethylphenoxy)ethyl]-
- {1-2-(2,6-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}methanol
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- Inchi: 1S/C18H20N2O2/c1-13-6-5-7-14(2)18(13)22-11-10-20-16-9-4-3-8-15(16)19-17(20)12-21/h3-9,21H,10-12H2,1-2H3
- InChI Key: IJWDDVOQJFWSLQ-UHFFFAOYSA-N
- SMILES: C1(CO)N(CCOC2=C(C)C=CC=C2C)C2=CC=CC=C2N=1
{1-2-(2,6-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3068-0053-2μmol |
{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanol |
853752-64-4 | 90%+ | 2μl |
$57.0 | 2023-04-28 | |
| Life Chemicals | F3068-0053-5μmol |
{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanol |
853752-64-4 | 90%+ | 5μl |
$63.0 | 2023-04-28 | |
| Life Chemicals | F3068-0053-10μmol |
{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanol |
853752-64-4 | 90%+ | 10μl |
$69.0 | 2023-04-28 | |
| Life Chemicals | F3068-0053-20μmol |
{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanol |
853752-64-4 | 90%+ | 20μl |
$79.0 | 2023-04-28 | |
| Life Chemicals | F3068-0053-1mg |
{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanol |
853752-64-4 | 90%+ | 1mg |
$54.0 | 2023-04-28 | |
| Life Chemicals | F3068-0053-2mg |
{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanol |
853752-64-4 | 90%+ | 2mg |
$59.0 | 2023-04-28 | |
| Life Chemicals | F3068-0053-3mg |
{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanol |
853752-64-4 | 90%+ | 3mg |
$63.0 | 2023-04-28 | |
| Life Chemicals | F3068-0053-4mg |
{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanol |
853752-64-4 | 90%+ | 4mg |
$66.0 | 2023-04-28 | |
| Life Chemicals | F3068-0053-5mg |
{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanol |
853752-64-4 | 90%+ | 5mg |
$69.0 | 2023-04-28 | |
| Life Chemicals | F3068-0053-10mg |
{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanol |
853752-64-4 | 90%+ | 10mg |
$79.0 | 2023-04-28 |
{1-2-(2,6-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}methanol Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on {1-2-(2,6-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}methanol
Professional Introduction to Compound with CAS No. 853752-64-4 and Product Name: {1-2-(2,6-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}methanol
The compound with CAS No. 853752-64-4 and the product name {1-2-(2,6-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}methanol represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural features and potential therapeutic applications. The molecular structure incorporates a benzodiazol-2-yl moiety, which is known for its role in various pharmacological activities, including anxiolytic and sedative effects. Additionally, the presence of a 2,6-dimethylphenoxy ethyl group suggests enhanced lipophilicity and improved bioavailability, making it a promising candidate for drug development.
In recent years, there has been a growing interest in the development of novel benzodiazol derivatives due to their potential in treating neurological disorders. The compound {1-2-(2,6-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}methanol has been extensively studied for its interaction with central nervous system receptors. Preliminary studies indicate that this compound exhibits selective binding to GABA-A receptors, which are crucial for mediating sleep and anxiety-related responses. This selectivity is particularly important as it may lead to fewer side effects compared to traditional benzodiazepines.
The benzodiazol-2-yl group in the molecular structure is a key pharmacophore that contributes to the compound's pharmacological properties. This moiety is known to enhance the binding affinity to benzodiazepine receptors, thereby modulating neurotransmitter activity. The 2,6-dimethylphenoxy ethyl group further enhances the compound's solubility and membrane permeability, which are critical factors for effective drug absorption and distribution. These structural features make this compound a valuable asset in the quest for next-generation anxiolytics and sedatives.
Recent advancements in computational chemistry have enabled more accurate predictions of drug-likeness and pharmacokinetic properties. Molecular docking studies using the compound {1-2-(2,6-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}methanol have revealed promising interactions with target proteins involved in anxiety and sleep disorders. These virtual screening results have validated the experimental findings and provided insights into potential mechanisms of action. The integration of computational methods with experimental validation has significantly accelerated the drug discovery process.
In addition to its therapeutic potential, the compound has shown interesting properties in preclinical models. Animal studies have demonstrated that {1-2-(2,6-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}methanol can effectively reduce anxiety-like behaviors without causing significant motor impairment. This is a critical distinction from conventional benzodiazepines, which often exhibit undesirable side effects such as drowsiness and impaired coordination. The ability of this compound to modulate GABA-A receptors with high selectivity suggests a more targeted therapeutic approach.
The synthesis of {1-2-(2,6-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}methanol involves multi-step organic reactions that highlight the expertise required in pharmaceutical chemistry. The introduction of the benzodiazol-2-yl group requires precise control over reaction conditions to ensure high yield and purity. Similarly, the attachment of the 2,6-dimethylphenoxy ethyl group demands careful optimization to avoid unwanted byproducts. Advances in synthetic methodologies have enabled more efficient and scalable production processes for complex molecules like this one.
From a regulatory perspective, the development of new pharmaceutical compounds must adhere to stringent guidelines to ensure safety and efficacy. The compound {1-2-(2,6-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}methanol is currently undergoing preclinical testing to gather comprehensive data for regulatory submissions. These studies include toxicology assessments, pharmacokinetic profiles, and clinical trials in animal models. The results from these studies will provide critical insights into the compound's potential as a therapeutic agent.
The field of medicinal chemistry continues to evolve with innovative approaches to drug design and discovery. The development of novel benzodiazol derivatives like {1-2-(2,6-dimethylphenoxy)ethyl-1H-1,3-benzodiazol}-2-ylmethanol represents a significant step forward in addressing unmet medical needs. By leveraging structural modifications and advanced computational techniques, researchers are paving the way for more effective and safer treatments for neurological disorders.
Future directions in the research of this compound include exploring its potential in treating other CNS disorders beyond anxiety and sleep disorders. Additionally, investigating its mechanism of action at a molecular level will provide valuable insights into its therapeutic effects. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical applications that benefit patients worldwide.
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